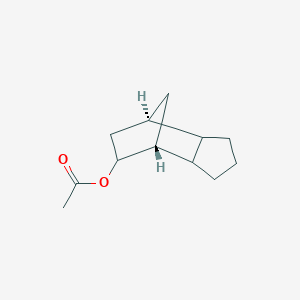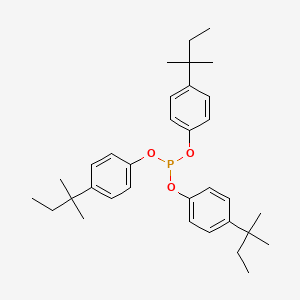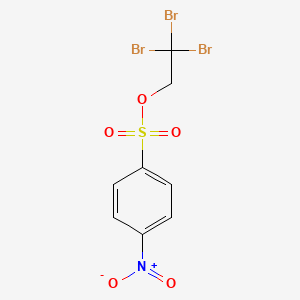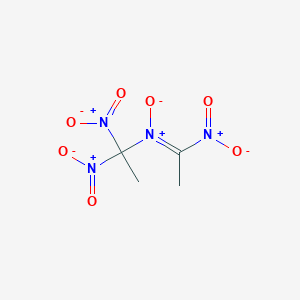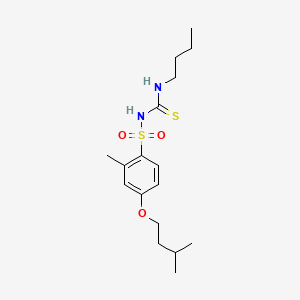
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkageThe final step often involves the attachment of the methylbutoxy group through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against certain pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These include compounds with different substituents on the aromatic ring or variations in the sulfonamide linkage.
Thiazole-based sulfonamides: Compounds that incorporate a thiazole ring, known for their biological activities.
Imidazole-based sulfonamides: These compounds contain an imidazole ring and are often used as enzyme inhibitors
Uniqueness
The uniqueness of benzenesulfonamide, N-((butylamino)thioxomethyl)-2-methyl-4-(3-methylbutoxy)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
69210-36-2 |
|---|---|
Fórmula molecular |
C17H28N2O3S2 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
1-butyl-3-[2-methyl-4-(3-methylbutoxy)phenyl]sulfonylthiourea |
InChI |
InChI=1S/C17H28N2O3S2/c1-5-6-10-18-17(23)19-24(20,21)16-8-7-15(12-14(16)4)22-11-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,18,19,23) |
Clave InChI |
MUOOVDAQVCQALH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NS(=O)(=O)C1=C(C=C(C=C1)OCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
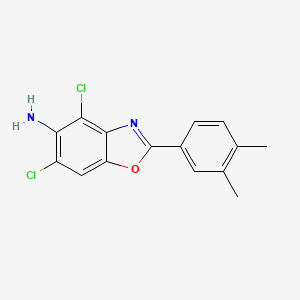
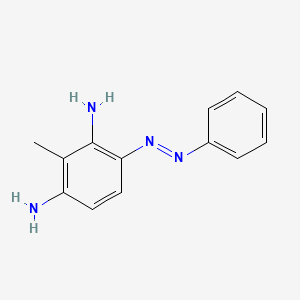
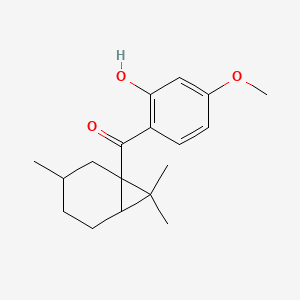
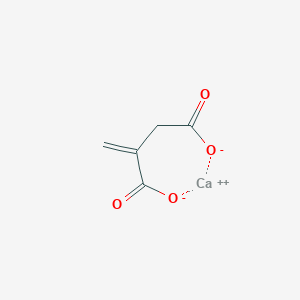

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
